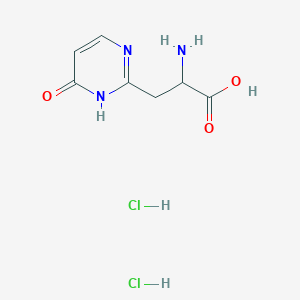

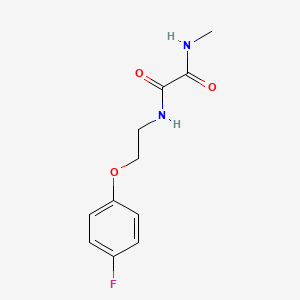

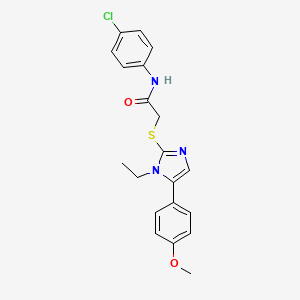

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride”, similar compounds have been synthesized through various methods. For instance, a series of compounds were synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines .Applications De Recherche Scientifique

Tautomerism and Molecular Interactions

Tautomerism plays a crucial role in the stability and biological activity of nucleic acid bases, including pyrimidine derivatives. The tautomeric equilibria of purine and pyrimidine bases, influenced by their interactions with the environment, are essential for understanding their biological functions. The study by Person et al. (1989) explores how the tautomeric equilibrium of nucleic acid bases, such as purines and pyrimidines, changes due to environmental interactions, highlighting the biological significance of these transformations, especially in the context of mutations and DNA replication accuracy Person et al., 1989.

Pyrimidine Derivatives and Biological Activity

Pyrimidine derivatives exhibit a wide range of biological activities, making them vital for medicinal chemistry. Natarajan et al. (2022) review the structure-activity relationships of pyrimidine derivatives, showcasing their antimicrobial, anticancer, and anti-inflammatory activities. This underscores the potential of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride for developing new therapeutic agents Natarajan et al., 2022.

Anti-inflammatory Applications

The anti-inflammatory effects of pyrimidine derivatives are attributed to their inhibition of vital inflammatory mediators. Rashid et al. (2021) summarize the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds offer promising avenues for developing novel anti-inflammatory agents with minimal toxicity Rashid et al., 2021.

Pharmacological Potential

Chiriapkin (2022) provides an extensive analysis of the pharmacological activities of pyrimidine derivatives, including their antiviral, psychotropic, and antimicrobial effects. The diverse pharmacological properties of these compounds highlight their potential as scaffolds for new drug development Chiriapkin, 2022.

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.2ClH/c8-4(7(12)13)3-5-9-2-1-6(11)10-5;;/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRDDRBIQFPWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

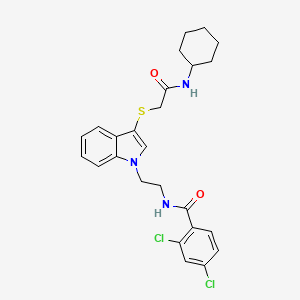

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)

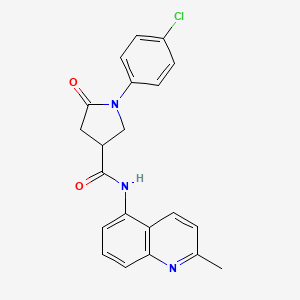

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)

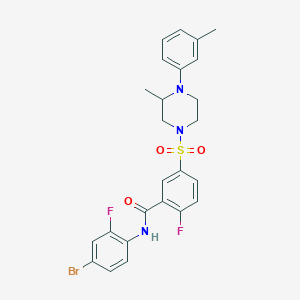

![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)

![4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate](/img/structure/B2475938.png)

![(E)-2-(2-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2475941.png)

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)